![molecular formula C4H7N3O B2404822 (5-methyl-2H-triazol-4-yl)methanol CAS No. 1823911-79-0](/img/structure/B2404822.png)
(5-methyl-2H-triazol-4-yl)methanol
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Overview
Description
(5-methyl-2H-triazol-4-yl)methanol, also known as MTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MTM is a white crystalline solid that is soluble in water and has a molecular formula of C4H7N3O.
Scientific Research Applications
Photophysics and Luminescent Materials
The triazole ring contributes to the photophysical properties of (5-methyl-2H-triazol-4-yl)methanol derivatives. Researchers explore its luminescent behavior, fluorescence, and phosphorescence. By incorporating it into organic dyes, LEDs, and optoelectronic devices, they aim to develop efficient light-emitting materials.
These applications highlight the versatility and potential impact of (5-methyl-2H-triazol-4-yl)methanol in scientific research. As investigations continue, we may uncover even more exciting uses for this intriguing compound! 🌟
For further reading, you can explore the research article titled “Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles” by Kariuki et al . The crystal structures of some synthesized heterocycles are also confirmed through X-ray crystallography. 📚
Mechanism of Action
Target of Action
Triazole derivatives have been shown to interact with various proteins and enzymes, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and stress responses .
Mode of Action
Triazole derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that these compounds may interact with their targets, leading to changes in cellular signaling pathways and resulting in reduced inflammation and neuroprotection .
Biochemical Pathways
It’s known that triazole derivatives can inhibit theNF-kB inflammatory pathway and ER stress . This inhibition could lead to downstream effects such as reduced inflammation and apoptosis .
Pharmacokinetics
The ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazole derivatives have been reported to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
(5-methyl-2H-triazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-4(2-8)6-7-5-3/h8H,2H2,1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBCKBGKRFYNLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-2H-triazol-4-yl)methanol | |
CAS RN |
1823911-79-0 |
Source
|
Record name | (5-methyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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